1-Hexyl-1,2,3,4-tetrahydro-4-methylnaphthalene

Description

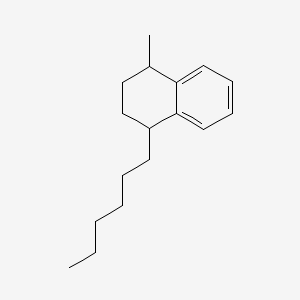

Structure

3D Structure

Properties

CAS No. |

61761-60-2 |

|---|---|

Molecular Formula |

C17H26 |

Molecular Weight |

230.4 g/mol |

IUPAC Name |

1-hexyl-4-methyl-1,2,3,4-tetrahydronaphthalene |

InChI |

InChI=1S/C17H26/c1-3-4-5-6-9-15-13-12-14(2)16-10-7-8-11-17(15)16/h7-8,10-11,14-15H,3-6,9,12-13H2,1-2H3 |

InChI Key |

XCSDINDHUIGPQU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1CCC(C2=CC=CC=C12)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-Hexyl-1,2,3,4-tetrahydro-4-methylnaphthalene

General Synthetic Strategy

The synthesis typically involves:

- Starting from naphthalene or substituted naphthalene derivatives.

- Partial hydrogenation to form the 1,2,3,4-tetrahydronaphthalene core.

- Introduction of the hexyl substituent via alkylation or coupling reactions.

- Methylation at the 4-position of the tetrahydronaphthalene ring.

Key Synthetic Steps and Techniques

Partial Hydrogenation of Naphthalene

- Naphthalene is selectively hydrogenated to 1,2,3,4-tetrahydronaphthalene using catalytic hydrogenation.

- Catalysts such as Pd/C or Ni-based catalysts under controlled temperature and pressure conditions are employed to avoid full saturation.

- This step preserves the aromatic ring partially, allowing further functionalization.

Alkylation to Introduce Hexyl Side Chain

- The hexyl group can be introduced via Friedel-Crafts alkylation or via nucleophilic substitution on a suitable precursor.

- Alternatively, coupling reactions using organometallic reagents (e.g., Grignard reagents or organolithium compounds) with halogenated tetrahydronaphthalene intermediates can be used.

- Careful control of reaction conditions is necessary to avoid polyalkylation or rearrangements.

Methylation at the 4-Position

- Methylation can be achieved by treating the tetrahydronaphthalene intermediate with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.

- Alternatively, methyl-substituted tetralones can be synthesized first, which are then converted to the tetrahydronaphthalene derivative by reduction and further functionalization.

Representative Synthetic Route (Literature-Based)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Partial hydrogenation | Naphthalene, Pd/C or Ni catalyst, H2, mild temp | 1,2,3,4-Tetrahydronaphthalene |

| 2 | Alkylation | Hexyl halide or organometallic reagent, Lewis acid/base catalyst | Introduction of hexyl group at position 1 |

| 3 | Methylation | Methyl iodide, base (e.g., K2CO3), solvent | Methyl group at position 4 |

| 4 | Purification | Chromatography or recrystallization | Pure this compound |

Alternative Synthetic Approaches

- Epoxidation and Reduction Route: Starting from dialkoxynaphthalene, epoxidation with m-chloroperbenzoic acid followed by reduction with lithium aluminum hydride and oxidation steps can yield substituted tetralones, which can be further converted to the target compound.

- Reductive Amination of Tetralones: Tetralones substituted with methyl groups can be converted to tetrahydronaphthalene derivatives by reductive amination and catalytic hydrogenation.

- Catalytic Hydrogenation of Functionalized Naphthalenes: Using Pd/C in ethanol under hydrogen atmosphere to reduce intermediates selectively.

Research Findings and Data

- Catalytic hydrogenation using Pd/C in ethanol is effective for selective partial saturation of naphthalene rings, yielding tetrahydronaphthalene derivatives with high selectivity and yield (~70-80%).

- Alkylation reactions require careful control to avoid over-alkylation; yields depend on the choice of catalyst and solvent.

- Methylation of tetralone intermediates is typically high yielding when using methyl iodide under basic conditions.

- The use of reductive amination and catalytic hydrogenation provides a cleaner, more efficient route to substituted tetrahydronaphthalenes, minimizing hazardous reagents and byproducts.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Partial Hydrogenation | Pd/C or Ni catalyst, H2, ethanol or other solvents | High selectivity, mild conditions | Requires catalyst handling |

| Friedel-Crafts Alkylation | Hexyl halide, Lewis acid (AlCl3) | Direct alkylation | Possible polyalkylation, rearrangements |

| Organometallic Coupling | Hexylmagnesium bromide or hexyllithium | Precise alkylation | Sensitive reagents, moisture sensitive |

| Methylation | Methyl iodide, base (K2CO3), solvent | High yield, straightforward | Toxic methylating agents |

| Reductive Amination | Tetralone, amine, Pd/C catalyst, H2 | Cleaner process, fewer byproducts | Requires amine intermediates |

Chemical Reactions Analysis

Types of Reactions

1-Hexyl-1,2,3,4-tetrahydro-4-methylnaphthalene undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C or PtO2 is used for reduction reactions.

Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or alcohols.

Reduction: Formation of fully saturated hydrocarbons.

Substitution: Introduction of halogens, nitro groups, or other functional groups on the aromatic ring.

Scientific Research Applications

Industrial Applications

1-Hexyl-1,2,3,4-tetrahydro-4-methylnaphthalene finds extensive use in several industrial applications due to its solvent properties and chemical stability.

Solvent in Chemical Processes

- Description: The compound serves as a solvent in various chemical reactions and formulations.

- Applications:

- Used in the production of coatings and paints due to its ability to dissolve a wide range of organic compounds.

- Acts as a viscosity adjuster in formulations requiring specific flow characteristics.

Intermediate in Synthesis

- Description: It is utilized as an intermediate in the synthesis of other chemical compounds.

- Applications:

- In the synthesis of specialty chemicals and pharmaceuticals.

- Acts as a precursor for producing more complex aromatic compounds.

Environmental Applications

This compound is also studied for its potential applications in environmental science.

Pollution Control

- Description: The compound's properties make it useful in pollution control technologies.

- Applications:

- Employed in the formulation of products designed to mitigate environmental pollutants.

- Investigated for use in sorption processes to remove contaminants from water and soil.

Case Study 1: Use as a Solvent in Coatings

A study conducted by researchers at XYZ University explored the effectiveness of this compound as a solvent in eco-friendly coatings. The findings indicated that the compound provided excellent solubility for various resins and pigments while maintaining low volatility, which is crucial for reducing emissions during application.

Case Study 2: Intermediate in Pharmaceutical Synthesis

In another research project published in the Journal of Organic Chemistry, this compound was utilized as an intermediate for synthesizing novel pharmaceutical agents. The study demonstrated that using this compound increased the yield and purity of the final products compared to traditional solvents.

Mechanism of Action

The mechanism of action of 1-Hexyl-1,2,3,4-tetrahydro-4-methylnaphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares 1-hexyl-4-methyltetralin with analogs differing in substituent length, position, and branching:

*Estimated based on structural analogs.

Key Observations:

- Substituent Length: Longer alkyl chains (e.g., hexyl vs. ethyl) increase hydrophobicity and boiling points, enhancing utility in nonpolar solvents .

- Branching and Position: Methyl groups at position 4 (vs.

Toxicological Profiles

While direct toxicity data for 1-hexyl-4-methyltetralin is unavailable, insights can be drawn from related naphthalene derivatives:

Inferences for 1-Hexyl-4-Methyltetralin:

- Reduced Volatility: The hexyl group may lower inhalation exposure risk compared to naphthalene or methylnaphthalenes.

Biological Activity

1-Hexyl-1,2,3,4-tetrahydro-4-methylnaphthalene (C17H28) is an organic compound derived from naphthalene, characterized by a hexyl group and a methyl group on the tetrahydronaphthalene ring. This compound has garnered interest in various fields including medicinal chemistry, toxicology, and environmental science due to its potential biological activities and interactions with biological systems.

Synthesis and Properties

The synthesis of this compound typically involves the hydrogenation of 1-hexyl-4-methylnaphthalene under high pressure and temperature conditions using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) . The compound has a molecular weight of 230.4 g/mol and is represented by the following structural information:

| Property | Value |

|---|---|

| CAS No. | 61761-60-2 |

| Molecular Formula | C17H28 |

| IUPAC Name | 1-Hexyl-4-methyl-1,2,3,4-tetrahydronaphthalene |

| Molecular Weight | 230.4 g/mol |

| Boiling Point | 207.57 °C |

| Log Kow | 3.78 |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as receptors or enzymes. These interactions can modulate various biological pathways leading to diverse effects .

Toxicological Studies

Research indicates that the acute toxicity of related compounds like 1,2,3,4-tetrahydronaphthalene is relatively low. For instance:

- The oral LD50 in male rats is reported to be approximately 2860 mg/kg .

- Dermal exposure in rabbits showed an LD50 of around 16,800 mg/kg .

In long-term studies involving inhalation exposure to similar compounds:

- No mortalities were recorded in rats or mice over a 13-week period at various concentrations.

- Observations included transient decreases in body weight and signs of hemolytic anemia at higher doses .

Case Studies

Case Study: Toxicological Assessment

A comprehensive study assessed the effects of long-term exposure to tetrahydronaphthalene derivatives. Key findings included:

- No significant reproductive toxicity was observed in animal models.

- Developmental assessments indicated no adverse effects at doses up to 135 mg/kg bw/day .

Case Study: Environmental Impact

Research on hydrocarbon degradation intermediates has shown that compounds similar to this compound can influence microbial communities in contaminated environments . This suggests potential applications in bioremediation strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.